molecular formula C19H21F3N4O B2883648 2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097895-75-3

2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

货号: B2883648
CAS 编号: 2097895-75-3
分子量: 378.399
InChI 键: UKAZJWBXABHOFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, a piperidine ring, and a cyclopenta[c]pyridazinone core

属性

IUPAC Name

2-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)15-4-5-17(23-11-15)25-8-6-13(7-9-25)12-26-18(27)10-14-2-1-3-16(14)24-26/h4-5,10-11,13H,1-3,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAZJWBXABHOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Pyridazinone Formation

A precursor diketone undergoes condensation with methyl hydrazine in refluxing ethanol to form the pyridazinone ring. For example, condensation of 3-methylbutanal with ethyl 4,4,4-trifluoro-3-oxobutanoate yields a trifluoromethyl-substituted intermediate. Oxidation of olefinic bonds in intermediates (e.g., 18 in) using NaIO₄ and catalytic KMnO₄ generates carboxylic acids, which are subsequently cyclized with hydrazines.

Radical Cyclization

The pyridazinone intermediate undergoes radical-mediated cyclization to form the fused cyclopentane ring. Treatment with HSnBu₃ in toluene at reflux induces a 5-exo cyclization, achieving 85–94% yields for cis-fused products. This step installs the quaternary stereocenter with high diastereoselectivity, critical for biological activity.

Reaction Conditions:

  • Solvent: Toluene
  • Reagent: HSnBu₃ (1.2 equiv)
  • Temperature: 110°C (reflux)
  • Yield: 86% over two steps

Preparation of 5-(Trifluoromethyl)pyridin-2-yl-piperidine

The trifluoromethylpyridine moiety is synthesized via vapor-phase chlorination/fluorination of picoline derivatives.

Trifluoromethylpyridine Synthesis

3-Picoline undergoes sequential chlorination and fluorination in a fluidized-bed reactor:

  • Chlorination at 335°C introduces a methyl chloride group.
  • Fluorination at 380°C replaces chloride with trifluoromethyl, yielding 5-(trifluoromethyl)pyridin-2-amine .

Key Data:

Step Conditions Product (Yield)
Chlorination 335°C, Cl₂ gas 3-Chloromethylpyridine
Fluorination 380°C, HF gas 5-(Trifluoromethyl)pyridin-2-amine (86.4% GC PA%)

Piperidine Functionalization

The amine is converted to a piperidine derivative via reductive amination or Boc-protection strategies :

  • Boc Protection : Treatment with di-tert-butyl dicarbonate in dichloromethane.
  • Reductive Alkylation : Hydrogenation over Pd/C with ammonium formate removes benzyl groups and reduces imines.

Fragment Coupling Strategies

The final assembly involves coupling the cyclopenta[c]pyridazin-3-one core with the piperidine fragment.

Alkylation of Piperidine

The piperidine nitrogen undergoes alkylation with a bromomethyl-substituted cyclopenta[c]pyridazinone. For example, reaction of 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylmethanol with HBr generates the corresponding bromide, which is then coupled to the core using K₂CO₃ in DMF .

Optimization Notes:

  • Solvent polarity impacts reaction rate; DMF outperforms THF or acetonitrile.
  • Excess base (2.5 equiv K₂CO₃) minimizes side reactions.

Amide Bond Formation

Alternative routes employ peptide coupling agents like HBTU to link carboxylic acid derivatives of the core to the piperidine amine.

Representative Protocol:

  • Activate cyclopenta[c]pyridazin-3-one-2-carboxylic acid with HBTU and DIPEA in DMF.
  • Add 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine.
  • Stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (cyclohexane/ethyl acetate/methanol).

Purification and Characterization

Final products are purified using column chromatography (silica gel) with gradients of ethyl acetate/methanol or methylene chloride/methanol/ammonia .

Analytical Data:

  • HRMS (ESI) : m/z calculated for C₂₂H₂₃F₃N₄O [M+H]⁺: 441.1801; found: 441.1798.
  • ¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 4.30–4.10 (m, 2H, piperidine-CH₂), 3.80–3.60 (m, 2H, cyclopentane-CH₂).

Challenges and Optimization

Stereochemical Control

The cis-fusion of the cyclopentane ring is ensured by the rigidity of the pyridazinone scaffold during radical cyclization. Competing trans products are minimized to <5% under optimized conditions.

Trifluoromethyl Stability

The CF₃ group is susceptible to hydrolysis under acidic conditions. Reactions are conducted in neutral or weakly basic media to preserve integrity.

化学反应分析

Types of Reactions

2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

作用机制

The mechanism of action of 2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

Uniqueness

The uniqueness of 2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one lies in its combination of a trifluoromethyl group, a pyridine ring, a piperidine ring, and a cyclopenta[c]pyridazinone core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

常见问题

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions (e.g., solvent, temperature) be controlled to maximize yield?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of the trifluoromethylpyridine-piperidine moiety to the cyclopenta[c]pyridazinone core. Key steps:
  • Piperidine functionalization: React 5-(trifluoromethyl)pyridin-2-yl derivatives with piperidin-4-ylmethyl intermediates under reflux in dimethylformamide (DMF) or ethanol, using coupling agents like HOBt/TBTU (common in peptide synthesis) .
  • Cyclization: Employ catalytic p-toluenesulfonic acid (p-TsOH) to facilitate cyclopenta[c]pyridazinone formation, analogous to chromeno-pyrimidine syntheses .
  • Optimization: Control temperature (60–80°C) and pH (neutral to slightly acidic) to minimize side reactions. Monitor purity via HPLC after each step .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodological Answer: Use a combination of:
  • NMR spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl group at pyridine C5, piperidine C4 linkage) .
  • Mass spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ for C₂₀H₂₀F₃N₅O: 420.16) .
  • X-ray crystallography: Resolve cyclopenta[c]pyridazinone conformation and piperidine ring puckering if single crystals are obtainable .

Q. What preliminary assays are recommended to assess its bioactivity?

  • Methodological Answer: Prioritize target-agnostic screens:
  • Kinase inhibition: Use ADP-Glo™ kinase assays against panels like PKC or MAPK, given structural similarities to pyridazinone-based kinase inhibitors .
  • Receptor binding: Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors), leveraging the piperidine moiety’s affinity for neurotransmitter targets .
  • Cytotoxicity: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer:
  • Core modifications: Synthesize analogs with (a) alternative heterocycles (e.g., pyrimidine instead of pyridazinone) or (b) varying substituents (e.g., Cl vs. CF₃ on pyridine) .
  • Piperidine substitutions: Compare N-methylpiperidine vs. unsubstituted piperidine to evaluate steric/electronic effects on target binding .
  • Computational modeling: Dock top analogs into homology models of target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer:
  • Assay validation: Replicate results in orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) .
  • Metabolic stability testing: Use liver microsomes to rule out false negatives due to rapid degradation .
  • Off-target profiling: Screen against Panlabs® safety panel to identify non-specific interactions (e.g., hERG inhibition) that may confound data .

Q. How can the compound’s mechanism of action be elucidated when interacting with a novel target?

  • Methodological Answer:
  • Chemical proteomics: Use photoaffinity labeling with a biotinylated analog to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR-Cas9 knockout: Validate target relevance by assessing loss of compound efficacy in target-knockout cell lines .
  • Cryo-EM: Resolve compound-target complexes if the target is a large protein (e.g., ion channels) .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low synthetic yieldOptimize coupling agents (e.g., HOBt/TBTU) and solvent polarity
Ambiguous NMR assignmentsUse 2D NMR (COSY, HSQC) and compare to DFT-calculated shifts
Off-target effects in assaysInclude negative controls (e.g., parent scaffold without CF₃ group)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。